molecular formula C9H8F3NO3 B13008568 Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate

Cat. No.: B13008568
M. Wt: 235.16 g/mol
InChI Key: QIHSOKBLPQIIKR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a versatile chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-hydroxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate can be compared with other picolinate derivatives, such as:

The unique combination of the trifluoromethyl and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a compound of interest within the realm of medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₃NO₃
  • Molar Mass : Approximately 235.16 g/mol
  • Functional Groups : Hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring.

These structural characteristics enhance its lipophilicity and reactivity, influencing its interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The trifluoromethyl group enhances its interaction with lipid membranes, potentially increasing bioavailability and efficacy against various pathogens. Studies have shown that this compound can modulate the activity of specific biological targets, which may lead to therapeutic applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's hydroxyl group facilitates hydrogen bonding with target proteins or enzymes, influencing their function.
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and interaction with cellular components .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to existing antibiotics .
  • Fungal Activity : The compound also exhibits antifungal properties, with studies revealing its effectiveness against common fungal pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membranes, leading to cell lysis .
  • In Silico Studies : Computational docking studies have suggested that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundHydroxyl at 3-position; trifluoromethyl at 5-positionEnhanced lipophilicity; strong binding affinityAntimicrobial, antifungal
Methyl 3-fluoro-5-(trifluoromethyl)picolinateFluorine atom at 3-positionLacks hydroxyl group; different activity profileModerate antimicrobial
2-Hydroxy-5-(trifluoromethyl)pyridineHydroxyl at 2-positionDifferent positioning alters reactivityLimited antimicrobial

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-6(14)3-5(4-13-7)9(10,11)12/h3-4,14H,2H2,1H3

InChI Key

QIHSOKBLPQIIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)O

Origin of Product

United States

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